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molecular formula C9H12BrNO B8733895 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Cat. No. B8733895
M. Wt: 230.10 g/mol
InChI Key: JYDVMVALEWLPBH-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a solution of sodium hydride (60% dispersion in mineral oil, 46 mg, 1.2 mmol) in N,N-dimethylformamide (4.6 mL) at 0° C. was added a solution of the title compound from Example 22 Step C (100 mg, 0.463 mmol) in N,N-dimethylformamide (4.6 mL). After warming to room temperature and stirring for 1 hour, the solution was cooled back to 0° C. and iodomethane (35 μl, 0.56 mmol) was added. After stirring overnight, the reaction was poured into water and extracted with ethyl acetate. The organic extracts were combined, washed with saturated aqueous sodium chloride solution, dried over sodium sulfate and concentrated under reduced pressure to afford the title compound: LCMS m/z 232.97 [M+H]+.
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Quantity
35 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([C:10]([OH:13])([CH3:12])[CH3:11])[CH:7]=[N:8][CH:9]=1.I[CH3:15].O>CN(C)C=O>[Br:3][C:4]1[CH:9]=[N:8][CH:7]=[C:6]([C:10]([O:13][CH3:15])([CH3:11])[CH3:12])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
46 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(C)(C)O
Name
Quantity
4.6 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
4.6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
35 μL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled back to 0° C.
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C(C)(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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